molecular formula C20H23ClO3 B138322 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid CAS No. 145096-04-4

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid

Cat. No. B138322
M. Wt: 346.8 g/mol
InChI Key: DDDYMWYRGWBBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933367

Procedure details

A mixture of 3.25 g (9 mmol) of ethyl 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoate, 15 ml of 1N caustic potash solution and 45 ml of methanol is heated for 3 h, with stirring, at 40° C. Then the methanol is evaporated in vacuo, the aqueous solution is washed with ether and acidified with dilute hydrochloric acid. The precipitated oil is taken up in ether and the ether solution is dried and concentrated by evaporation. The residue is ground with ligroin. 2.7 g (86% of theory) is obtained of 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid, M.P. 74°-76° C.
Name
ethyl 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([O:19][C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)[C:14]([O:16]CC)=[O:15])=[CH:4][CH:3]=1.[OH-].[K+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([O:19][C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)[C:14]([OH:16])=[O:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoate
Quantity
3.25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCCCC(C(=O)OCC)OC1=CC=C(C=C1)C
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring, at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the methanol is evaporated in vacuo
WASH
Type
WASH
Details
the aqueous solution is washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCCCC(C(=O)O)OC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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